![molecular formula C18H18N2O B4900221 3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one CAS No. 159212-32-5](/img/structure/B4900221.png)
3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, commonly known as PPAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAI is a derivative of indole, a heterocyclic organic compound that is widely present in nature and has been extensively studied for its biological activities.
作用機序
The exact mechanism of action of PPAI is not fully understood, but it is believed to act through the inhibition of certain enzymes or receptors in the body. For example, PPAI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. PPAI has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including inflammation, neurotransmission, and cardiovascular function.
Biochemical and Physiological Effects:
PPAI has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, PPAI has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. PPAI has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. In addition, PPAI has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, in the brain.
実験室実験の利点と制限
One of the advantages of PPAI is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. PPAI also exhibits high stability and solubility in various solvents, which makes it suitable for use in various experimental settings. However, one of the limitations of PPAI is its relatively low potency compared to other compounds with similar biological activities. This may limit its potential applications in certain fields, such as medicinal chemistry.
将来の方向性
There are several future directions for the study of PPAI. One potential direction is the development of more potent derivatives of PPAI with improved biological activities. Another direction is the investigation of the potential applications of PPAI in other fields, such as materials science and environmental science. Additionally, the elucidation of the exact mechanism of action of PPAI could provide valuable insights into the development of novel therapeutics for various diseases. Overall, PPAI is a promising compound with potential applications in various fields, and further research is needed to fully understand its biological activities and potential applications.
合成法
PPAI can be synthesized by the reaction of indole-2,3-dione with 2-phenylpropylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to yield PPAI. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
PPAI has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, PPAI has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. In materials science, PPAI has been used as a building block for the synthesis of novel organic materials with optical and electronic properties. In environmental science, PPAI has been studied for its potential application as a fluorescent probe for the detection of heavy metal ions in water.
特性
IUPAC Name |
3-(2-phenylpropyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(14-7-3-2-4-8-14)11-19-12-16-15-9-5-6-10-17(15)20-18(16)21/h2-10,12-13,20-21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDBIMUHLBVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=CC1=C(NC2=CC=CC=C21)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159212-32-5, 159212-33-6 |
Source


|
| Record name | 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

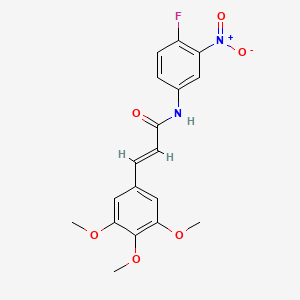
![4-(3-methoxyphenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4900153.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4900156.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4900158.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4900159.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B4900161.png)
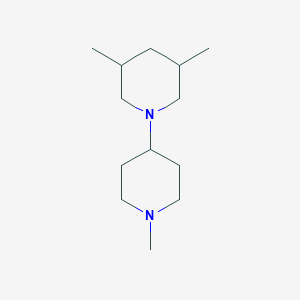
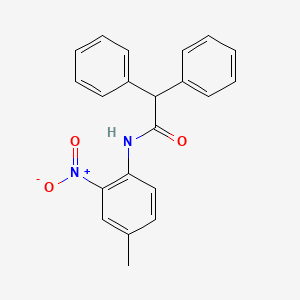

![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900225.png)
![2-({1-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4900232.png)
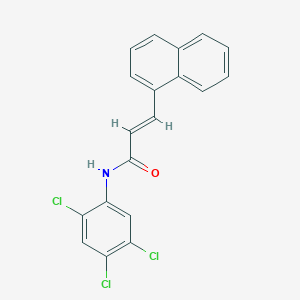
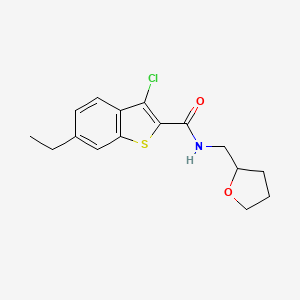
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4900241.png)